3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the chlorination and methoxylation of benzothiophene derivatives. One common method includes the following steps:
Starting Material: Benzothiophene
Chlorination: Introduction of a chlorine atom at the 3-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: Introduction of a methoxy group at the 6-position using reagents like sodium methoxide (NaOCH3) in methanol.
Cyanation: Introduction of a cyano group at the 2-position using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-amino-6-methoxy-1-benzothiophene-2-carbonitrile or 3-thio-6-methoxy-1-benzothiophene-2-carbonitrile.
Oxidation: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-sulfoxide or 3-chloro-6-methoxy-1-benzothiophene-2-sulfone.
Reduction: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-amine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule for studying biological pathways and interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a cyano group.
3-Chloro-6-methoxy-1-benzothiophene-2-amine: Similar structure but with an amine group instead of a cyano group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Eigenschaften
Molekularformel |
C10H6ClNOS |
---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C10H6ClNOS/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-4H,1H3 |
InChI-Schlüssel |
CTNIFMJFWXCGFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.